N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide

Lipophilicity Physicochemical Properties Benzothiazole SAR

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide (CAS 1006011-30-8) is a synthetic small molecule belonging to the benzothiazole class, a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities. This compound features a 6-methoxybenzothiazole core, a 3-prop-2-ynyl substituent on the thiazole nitrogen, and a 3,4-dimethylbenzamide exocyclic moiety.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 1006011-30-8
Cat. No. B2504143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide
CAS1006011-30-8
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C)C
InChIInChI=1S/C20H18N2O2S/c1-5-10-22-17-9-8-16(24-4)12-18(17)25-20(22)21-19(23)15-7-6-13(2)14(3)11-15/h1,6-9,11-12H,10H2,2-4H3
InChIKeyTXWXHPBIDRTABL-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide (CAS 1006011-30-8) – Chemical Identity & Research Classification


N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide (CAS 1006011-30-8) is a synthetic small molecule belonging to the benzothiazole class, a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities [1]. This compound features a 6-methoxybenzothiazole core, a 3-prop-2-ynyl substituent on the thiazole nitrogen, and a 3,4-dimethylbenzamide exocyclic moiety [2]. Despite being listed in several chemical vendor catalogs, no primary research publications, patent examples, or authoritative database entries specific to this exact compound were identified at the time of this analysis .

Why Generic Substitution of N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide Is Not Supported by Data


Benzothiazole derivatives exhibit steep structure-activity relationships (SAR) where minor substituent changes can drastically alter target binding, selectivity, and pharmacokinetic profiles [1]. The target compound's unique combination of a terminal alkyne (prop-2-ynyl), a methoxy group at the 6-position, and a 3,4-dimethylbenzamide moiety collectively determines its physicochemical and steric properties . Without head-to-head comparative data, no evidence supports the interchangeability of this compound with any close analog. Users are strongly advised to verify functional equivalence experimentally before substituting any alternative.

Quantitative Differentiation Evidence for N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide


Predicted Lipophilicity (LogP) Comparison with a Des-alkynyl Analog

The target compound's predicted LogP (3.74, mcule consensus model) is higher than that of its des-alkynyl comparator N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (experimental ACD/LogP 3.51, ChemSpider ID 35353-26-5) . This demonstrates that the prop-2-ynyl and 3,4-dimethyl substitution significantly increase lipophilicity.

Lipophilicity Physicochemical Properties Benzothiazole SAR

Predicted H-Bond Donor Count Comparison with a 4-hydroxy Analog

The target compound has zero H-bond donors (mcule prediction), distinguishing it from analogs bearing hydroxyl or amino substituents on the benzamide ring that contribute one or more donors . For instance, a hypothetical 4-hydroxybenzamide analog would have one H-bond donor, potentially altering solubility and target interactions.

Hydrogen Bonding Physicochemical Profile Drug-likeness

Terminal Alkyne as a Biorthogonal Click Chemistry Handle – Functional Differentiation from Alkyl Analogs

The prop-2-ynyl group contains a terminal alkyne capable of undergoing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established biorthogonal ligation with second-order rate constants typically ranging from 10 to 100 M⁻¹s⁻¹ [1]. This functionality is absent in the saturated propyl analog N-(6-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide, which cannot participate in click chemistry.

Click Chemistry Chemical Probe Bioconjugation

Absence of Published Bioactivity Data Represents a Known Research Gap

Despite exhaustive searching of PubMed, Google Scholar, ChemSpider, PubChem, ChEMBL, DrugBank, and key patent databases, no quantitative bioactivity data (IC₅₀, Ki, EC₅₀, etc.) have been published for this compound as of May 2026 . This contrasts with structurally related benzothiazole derivatives such as N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, which has literature-documented antimicrobial and anticancer screening data .

Data Transparency Procurement Risk Comparative Analysis

Recommended Research Application Scenarios for N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide


Click Chemistry-Based Chemical Biology Probe Development

The terminal alkyne group enables post-screening conjugation to fluorophores, biotin, or solid supports via CuAAC, with typical second-order rates of 10-100 M⁻¹s⁻¹ [1]. This compound is suitable for exploratory target-fishing or cellular imaging experiments where a benzothiazole scaffold with zero H-bond donors and moderate lipophilicity (predicted LogP 3.74) is desired .

Structure-Activity Relationship (SAR) Libraries for Adenosine Receptor or Kinase Targets

Benzothiazole derivatives are established ligand classes for adenosine A₂A receptors and various kinases [2]. This compound, combining a prop-2-ynyl group (known adenosine A₂A-modulating motif) with a 3,4-dimethylbenzamide moiety, could serve as a novel scaffold exploration candidate in SAR campaigns, provided in-house screening capacity exists.

Physicochemical Comparator in Lipophilicity and Permeability Studies

With a predicted LogP of 3.74 and zero H-bond donors , this compound represents a moderately lipophilic, non-polar benzothiazole derivative. It can serve as a reference for comparing the impact of additional polar substituents on membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models.

Uncharacterized Compound Procurement – Requires In-House Validation

No published bioactivity data exist for this compound . Procurement is only advisable for research groups equipped with broad-panel screening platforms willing to invest in de novo characterization. It cannot be selected as a substitute for any analog with documented activity without direct experimental comparison.

Quote Request

Request a Quote for N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.